Phenylthiohydantoin-norleucine

Beschreibung

Contextualization within Amino Acid Analysis Methodologies

Amino acid analysis encompasses a range of techniques aimed at determining the amino acid composition of proteins and peptides. A crucial aspect of ensuring the accuracy of these methods is the use of internal standards. libretexts.orgusp.org Norleucine, and by extension its PTH derivative, is frequently employed as an internal standard in these analyses. libretexts.orgusp.org Because norleucine is not a naturally occurring amino acid in proteins, its addition to a sample in a known quantity allows for the precise quantification of the other amino acids by correcting for variations and losses during the analytical process. libretexts.orguniv-rennes1.fraltabioscience.com

The primary method in which PTH-norleucine plays a direct and pivotal role is the Edman degradation, a sequential process that removes one amino acid at a time from the N-terminus of a peptide. wikipedia.orgnumberanalytics.com In this process, each cleaved amino acid is converted into its more stable phenylthiohydantoin (PTH) derivative for identification, typically by high-performance liquid chromatography (HPLC). numberanalytics.commtoz-biolabs.comresearchgate.net The resulting PTH-amino acid is then identified by comparing its retention time to that of known standards. researchgate.netpressbooks.pub

Significance of Phenylthiohydantoin-Norleucine in Peptide and Protein Research

The significance of PTH-norleucine in peptide and protein research is intrinsically linked to its role as an internal standard in protein sequencing. libretexts.orgusp.org The Edman degradation, while powerful, is a multi-step chemical process where incomplete reactions or sample loss can occur at each cycle. wikipedia.org The inclusion of a known quantity of norleucine, which is then converted to PTH-norleucine during the sequencing process, provides a constant reference point. This allows researchers to monitor the efficiency of each cycle and to normalize the data, thereby improving the accuracy and reliability of the determined amino acid sequence. usp.orgaltabioscience.com

Furthermore, the unique chromatographic properties of PTH-norleucine are critical. In HPLC analysis, it is essential that the PTH derivative of the internal standard has a distinct elution time that does not overlap with the PTH derivatives of the 20 common proteinogenic amino acids. researchgate.netresearchgate.net This clear separation ensures unambiguous identification and quantification. umich.edu The development of sophisticated HPLC methods has been crucial in achieving complete or near-complete resolution of all PTH-amino acids, including PTH-norleucine. researchgate.netumich.edu

Beyond its role as a standard, the study of norleucine-containing synthetic peptide analogues, which would be identified as PTH-norleucine during sequencing, has provided valuable insights into protein structure-activity relationships. nih.gov By substituting naturally occurring amino acids like methionine with the isosteric but non-oxidizable norleucine, researchers can investigate the functional importance of specific residues without the complication of oxidation. nih.gov

Historical Trajectory of Phenylthiohydantoin Chemistry in Protein Science

The history of phenylthiohydantoin chemistry is central to the advancement of protein science. The journey began with the pioneering work of Pehr Edman in the 1950s. numberanalytics.commtoz-biolabs.comwikipedia.org Before Edman, determining the amino acid sequence of a protein was a formidable challenge. numberanalytics.com Frederick Sanger's sequencing of insulin, a monumental achievement that earned him a Nobel Prize, demonstrated that proteins had a defined chemical structure, but the methods used were laborious. journals.co.zacreative-biolabs.com

Edman's development of a method for the stepwise degradation of peptides from the N-terminus revolutionized protein sequencing. wikipedia.orgwikipedia.org This method, now known as the Edman degradation, involves reacting the N-terminal amino acid with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamyl (PTC) derivative. numberanalytics.comgoogle.com This derivative is then cleaved from the peptide chain with acid, releasing an anilinothiazolinone (ATZ) derivative of the amino acid. google.com The ATZ-amino acid is subsequently converted to the more stable phenylthiohydantoin (PTH) form, which can then be identified. numberanalytics.comgoogle.com

The automation of the Edman degradation process by Edman and Begg in 1967 further accelerated the pace of protein sequencing. wikipedia.orgwikipedia.org This automation, coupled with the development of high-performance liquid chromatography for the identification of PTH-amino acids, made it possible to sequence proteins with high efficiency and sensitivity. wikipedia.orgpressbooks.pub The use of internal standards like norleucine, leading to the detection of PTH-norleucine, became an integral part of ensuring the quantitative accuracy of this automated process. usp.orgaltabioscience.com

Structure

3D Structure

Eigenschaften

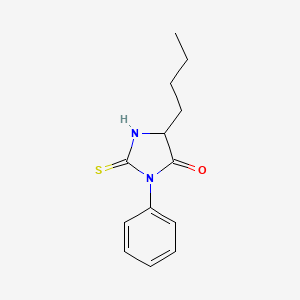

IUPAC Name |

5-butyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-2-3-9-11-12(16)15(13(17)14-11)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQCWUDEVCYMRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Phenylthiohydantoin Norleucine in Edman Degradation Protein Sequencing

Theoretical Framework of Phenylthiohydantoin Formation During Edman Chemistry

The Edman degradation method, developed by Pehr Edman, is a cornerstone of protein sequencing, allowing for the stepwise removal and identification of amino acids from the N-terminus of a peptide or protein. wikipedia.orgpsiberg.com This process involves a series of chemical reactions that result in the formation of a stable phenylthiohydantoin (PTH) derivative of the N-terminal amino acid, which can then be identified. wikipedia.org

Chemical Mechanisms of N-terminal Amino Acid Derivatization with Phenylisothiocyanate (PITC)

The first step in the Edman degradation cycle is the coupling reaction. psiberg.com This reaction involves treating the peptide with phenylisothiocyanate (PITC), also known as Edman's reagent, under mildly alkaline conditions (pH 9-10). mgcub.ac.inbiosyn.commtoz-biolabs.com The N-terminal α-amino group of the peptide, being uncharged in this basic environment, acts as a nucleophile and attacks the electrophilic carbon of the isothiocyanate group of PITC. shimadzu.comnumberanalytics.com This reaction forms a phenylthiocarbamoyl (PTC) derivative of the peptide. wikipedia.orgmgcub.ac.in

Cyclization and Cleavage Processes of Phenylthiocarbamoyl Derivatives to Anilinothiazolinone Intermediates

Following the coupling reaction, the conditions are switched to acidic through the introduction of an anhydrous acid, typically trifluoroacetic acid (TFA). ehu.euspressbooks.pub This strong acid facilitates the cleavage of the N-terminal residue. ehu.eus The sulfur atom of the PTC group performs a nucleophilic attack on the carbonyl carbon of the first peptide bond, leading to an intramolecular cyclization. mgcub.ac.in This process cleaves the first peptide bond, releasing the N-terminal amino acid as an unstable anilinothiazolinone (ATZ) derivative, while leaving the rest of the peptide chain intact for the next cycle. wikipedia.orgmgcub.ac.inpressbooks.pub

Conversion Chemistry of Anilinothiazolinone Derivatives to Stable Phenylthiohydantoin Amino Acids

The ATZ-amino acid derivative is labile and not suitable for direct analysis. wikipedia.orggoogle.com To create a more stable compound for identification, the ATZ derivative is converted into a phenylthiohydantoin (PTH) amino acid. wikipedia.org This conversion is achieved by treating the ATZ derivative with an aqueous acid, such as 25% aqueous TFA, which facilitates the rearrangement of the unstable ring into the more stable PTH structure. ehu.eusnih.govchegg.com This stable PTH-amino acid can then be extracted and identified. wikipedia.org

The Definitive Role of Phenylthiohydantoin-Norleucine as a Reference Amino Acid in Edman Degradation

This compound (PTH-norleucine) plays a critical role as an internal standard in quantitative amino acid analysis and Edman sequencing. libretexts.orgusp.orgchemimpex.com Norleucine is an isomer of leucine (B10760876) and is not a naturally occurring amino acid found in proteins, which prevents its signal from overlapping with the protein's actual amino acids during analysis. libretexts.orgnih.gov A known quantity of norleucine is added to the sample before analysis begins. libretexts.org By comparing the amount of the PTH-amino acid detected in each cycle to the known amount of the recovered PTH-norleucine standard, researchers can accurately calculate the initial and repetitive yields of the sequencing reaction. peakproteins.comalphalyse.com This allows for the monitoring of the reaction's efficiency and correction for any sample loss during the process. peakproteins.com

Technological Aspects of Automated Edman Sequencing for this compound Analysis

The automation of the Edman degradation process in 1967 revolutionized protein sequencing, making it faster and more efficient. wikipedia.orgtaylorfrancis.com

Instrumentation and System Architectures for Phenylthiohydantoin-Amino Acid Analysis

Modern protein sequencers are sophisticated instruments that automate the entire Edman degradation process. shimadzu.comchromatographyonline.com These systems consist of a reaction module where the coupling and cleavage chemistries occur in a controlled environment. biosyn.com A solvent and reagent delivery system precisely dispenses PITC, TFA, and other necessary chemicals. shimadzu.com After the cleavage and conversion steps, the resulting PTH-amino acid is automatically transferred to an integrated high-performance liquid chromatography (HPLC) system. biosyn.comshimadzu.comcsic.es

This on-line HPLC system is the analytical core of the instrument. researchgate.netspringernature.com It separates the mixture of PTH-amino acids using a reversed-phase column. nih.gov A UV detector, typically set at 269 nm, detects the PTH-amino acids as they elute from the column. thermofisher.com The identity of each amino acid is determined by comparing its retention time to that of known PTH standards, which are run for calibration. csic.esi-med.ac.at The resulting chromatogram provides a clear readout of the protein's N-terminal sequence, with the PTH-norleucine peak serving as a consistent reference point for accurate identification and quantification. alphalyse.comcas.cz

Yield and Efficiency Considerations in Cyclic Phenylthiohydantoin-Based Sequencing

The cumulative yield can be calculated using the formula: Cumulative Yield = (Per-Cycle Efficiency) ^ (Number of Cycles) . pearson.com A seemingly high per-cycle efficiency of 98% leads to a significant drop in useful signal over a few dozen cycles. For instance, after 15 cycles, the yield of the correct PTH-amino acid is approximately 74%, but by cycle 30, it drops to about 54%. A cumulative yield below 60% is often considered too low for reliable sequence determination. pearson.com This exponential decay in signal is a primary factor that limits the readable length of a sequence. mtoz-biolabs.comrapidnovor.com

Several factors contribute to the reduction in yield and efficiency:

Incomplete Reactions: Neither the coupling reaction with PITC nor the cleavage reaction proceeds to 100% completion. ehu.eus This leaves a small fraction of the original un-cleaved peptide at each step, which then becomes a source of "lag" or background signal in subsequent cycles. ehu.eus

Side Reactions and By-product Formation: PITC can react with trace amounts of water or other nucleophiles in the reaction mixture, leading to the formation of by-products such as diphenylthiourea (DPTU) and diphenylurea (DPU). fujifilm.comehu.eus These by-products can create interfering peaks in the HPLC chromatogram, complicating the identification of the target PTH-amino acid. fujifilm.com

Peptide Instability: Under the anhydrous acidic conditions used for cleavage, some acid-catalyzed hydrolysis can occur at random peptide bonds within the chain. ehu.eus This generates new N-termini, which then also participate in the sequencing reaction, contributing to the background noise. ehu.eus

Physical and Chemical Loss: The yield can also be diminished by the physical loss of the peptide sample during extraction steps or by irreversible adsorption to reaction surfaces or membranes. mtoz-biolabs.com Furthermore, certain amino acid residues are inherently unstable during the process; for example, serine and tyrosine are prone to dehydroxylation, while histidine and arginine can be difficult to extract efficiently due to their polarity, leading to lower signal peaks for those specific cycles. medium.com

The following table illustrates the impact of a constant 98% per-cycle efficiency on the cumulative yield over 30 cycles of Edman degradation.

| Cycle Number | Cumulative Yield (%) |

| 1 | 98.0 |

| 5 | 90.4 |

| 10 | 81.7 |

| 15 | 73.9 |

| 20 | 66.8 |

| 25 | 60.3 |

| 30 | 54.5 |

Methodological Challenges and Practical Limitations in N-terminal Protein/Peptide Sequencing

Despite its accuracy for short sequences, the Edman degradation method faces several significant methodological challenges and practical limitations that can impede or prevent successful N-terminal sequencing.

A primary obstacle is N-terminal blockage . The Edman chemistry specifically targets the free α-amino group of the N-terminal residue. mtoz-biolabs.commedium.com If this group is chemically modified, a common biological occurrence known as post-translational modification, the PITC coupling reaction cannot proceed. creative-biolabs.commedium.com Common blocking modifications include acetylation and the formation of a pyroglutamic acid residue from an N-terminal glutamine. medium.com It is estimated that as many as 50% of all eukaryotic proteins are N-terminally blocked in this manner, rendering them directly unsequenceable by this method without prior chemical or enzymatic de-blocking steps. rapidnovor.comnovor.cloud

Another major challenge is the interference from by-products and contaminants . The reagents used in Edman chemistry can produce by-products, such as dimethyl phenylthiourea (B91264) (DMPTU) and diphenylthiourea (DPTU), which can co-elute with the PTH-amino acids during HPLC analysis. fujifilm.com This complicates the chromatogram and can lead to misidentification of residues, especially when analyzing low-quantity samples. fujifilm.comcreative-biolabs.com The method therefore demands highly purified protein or peptide samples, as contaminants from the sample itself or from buffers (e.g., Tris or glycine) can also react with PITC and interfere with the analysis. mtoz-biolabs.comehu.eus

Further limitations include:

Sample Requirements: The technique requires a relatively high amount of purified sample, typically in the range of 10 to 100 picomoles, making it less suitable for low-abundance proteins. i-med.ac.atrapidnovor.com

Instability of Certain Residues: Some PTH-amino acids are unstable and can degrade during the reaction or analysis, leading to ambiguous results or a "blank" cycle. Unmodified cysteine residues, for example, cannot be reliably detected and require chemical modification prior to sequencing. i-med.ac.at Similarly, post-translational modifications like glycosylation can make the derivative poorly soluble and difficult to identify. ehu.euscreative-proteomics.com

Inability to Characterize Other Structural Features: Standard Edman degradation provides only the linear sequence of amino acids. It cannot be used to determine the positions of disulfide bridges or to identify and characterize most post-translational modifications like phosphorylation or glycosylation. creative-biolabs.comcreative-proteomics.com

Advanced Analytical Methodologies for Phenylthiohydantoin Norleucine Characterization

High-Resolution Chromatographic Techniques for Phenylthiohydantoin-Norleucine

High-resolution chromatographic techniques are fundamental in the analysis of phenylthiohydantoin (PTH) amino acid derivatives, which are the products of Edman degradation in N-terminal protein sequencing. nih.gov These methods allow for the separation and quantification of individual PTH-amino acids from complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Phenylthiohydantoin-Amino Acid Separation

High-Performance Liquid Chromatography (HPLC) is the predominant method for identifying PTH-amino acids. researchgate.netspringernature.com Modern automated protein sequencers are typically equipped with on-line HPLC systems for this purpose. researchgate.netspringernature.com The identification of a specific PTH-amino acid is primarily based on its retention time, which is the time it takes for the analyte to pass through the column, compared to that of a known standard. researchgate.netspringernature.com Therefore, achieving unique elution positions for each PTH-amino acid is crucial. researchgate.netspringernature.com

The separation of the 20 common PTH-amino acids can be accomplished in approximately 11 minutes using a reversed-phase PTH-C18 column at 50°C. capes.gov.br The mobile phase for this separation is an ammonium (B1175870) acetate-buffered acetonitrile (B52724) solution at pH 4.5, utilizing simple isocratic and linear gradient steps. capes.gov.br

Stationary Phase Chemistries and Separation Principles in Reversed-Phase HPLC of Phenylthiohydantoin Derivatives

Reversed-phase HPLC (RP-HPLC) is a widely used technique for separating and analyzing a diverse range of compounds. researchgate.net The most common stationary phases in RP-HPLC consist of nonpolar, hydrophobic organic molecules, such as octadecyl (C18) or octyl (C8), bonded to a silica (B1680970) support. researchgate.netcapes.gov.br

The separation of PTH-amino acids is often achieved on C18 reversed-phase columns. researchgate.net The choice of stationary phase is critical for resolving each PTH-amino acid. researchgate.netspringernature.com For instance, a study demonstrated the successful separation of PTH derivatives of the 20 common amino acids in about 7 minutes using a non-porous Kovasil-C14 stationary phase. researchgate.net Another approach utilized polysaccharide-based chiral stationary phases, such as tris-(3,5-dimethylphenylcarbamate) of amylose (B160209) (Chiralpak AD-H) or cellulose (B213188) (Chiralcel OD-H), for the enantioseparation of PTH-amino acid derivatives in supercritical fluid chromatography. researchgate.net

The selectivity of peptide separations can be significantly influenced by the stationary phase chemistry. Comparing n-alkyl (C18, C8) and aromatic phenylhexyl columns with polar-embedded and polar-endcapped C18 columns reveals profound differences in selectivity for peptide mixtures. capes.gov.br

Table 1: Examples of Stationary Phases Used in PTH-Amino Acid Separation

| Stationary Phase | Description | Application |

| Reversed-Phase C18 | Silica particles with bonded octadecylsilyl groups. | General separation of PTH-amino acids. researchgate.netcapes.gov.br |

| Kovasil-C14 | Non-porous C14 stationary phase. | Fast separation of 20 common PTH-amino acids. researchgate.net |

| Chiralpak AD-H | Tris-(3,5-dimethylphenylcarbamate) of amylose. | Enantioseparation of PTH-amino acid derivatives. researchgate.net |

| Chiralcel OD-H | Tris-(3,5-dimethylphenylcarbamate) of cellulose. | Enantioseparation of PTH-amino acid derivatives. researchgate.net |

Optimization of Mobile Phase Composition and Gradient Elution Profiles for this compound Resolution

The composition of the mobile phase and the gradient elution profile are critical parameters that are optimized to achieve the desired resolution of PTH-amino acids. researchgate.netspringernature.com A common mobile phase for separating PTH derivatives on a C18 column is an ammonium acetate-buffered acetonitrile solution at pH 4.5. capes.gov.br This separation can be achieved using a combination of isocratic and linear gradient steps. capes.gov.br

Gradient elution, where the composition of the mobile phase is changed over time, is often employed. For example, a fast separation of the 20 common PTH-amino acids was achieved using gradient elution with eluents containing either sodium acetate/acetic acid buffers or a heptafluorobutyric acid modifier. researchgate.net The choice of eluent can influence the elution order of the PTH-amino acids. researchgate.net

The optimization process can involve varying the organic solvent, such as acetonitrile or methanol (B129727), the buffer composition, and the pH. capes.gov.br For instance, changing the organic modifier from acetonitrile to methanol can be synergistic with changes in the stationary phase to maximize the selectivity of peptide separations. capes.gov.br

Table 2: Example of a Gradient Elution Profile for PTH-Amino Acid Separation

| Time (minutes) | % Solvent A (e.g., Aqueous Buffer) | % Solvent B (e.g., Acetonitrile) | Flow Rate (mL/min) |

| 0 | 95 | 5 | 1.0 |

| 20 | 50 | 50 | 1.0 |

| 25 | 5 | 95 | 1.0 |

| 30 | 95 | 5 | 1.0 |

This is a hypothetical gradient profile for illustrative purposes. Actual gradients are highly method-specific.

Ultraviolet (UV) Detection Principles and Quantitative Methodologies for this compound

Ultraviolet (UV) detection is a common method for the quantitative analysis of PTH-amino acids. nih.gov The PTH derivatives absorb UV light, and the amount of absorption is proportional to the concentration of the compound. A UV detector set at a specific wavelength, typically 254 nm or 269 nm, is used to monitor the column effluent. nih.govtandfonline.com

For quantitative analysis, a standard curve is typically generated by injecting known concentrations of the PTH-amino acid of interest and plotting the peak area against the concentration. The concentration of the unknown sample can then be determined by comparing its peak area to the standard curve. The detection limit for PTH-amino acids can be in the picomole to femtomole range. researchgate.netnih.gov

The sensitivity of UV detection allows for the analysis of small amounts of sample, making it suitable for applications like microsequencing. researchgate.net

Application of this compound as an Internal Standard in HPLC Quantitation

In HPLC analysis, an internal standard is a compound of known concentration that is added to the sample to aid in the quantification of the analyte of interest. The ideal internal standard has chemical and physical properties similar to the analyte but does not interfere with the analysis of the sample components. researchgate.net

Norleucine is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins. researchgate.net This property makes its PTH derivative, this compound (PTH-Nle), an excellent internal standard for the quantification of other PTH-amino acids. researchgate.netresearchgate.net Since it is not naturally present in the protein sample being sequenced, its peak in the chromatogram provides a reliable reference for aligning retention times and quantifying the other PTH-amino acids.

The use of an internal standard like PTH-norleucine helps to correct for variations in injection volume, sample preparation, and instrument response, leading to more accurate and precise quantitative results. researchgate.net For example, in the analysis of lanthionine (B1674491) and its related amino acids, norleucine was used as the internal standard. researchgate.net

Strategic Approaches to Troubleshooting and Method Robustness in Phenylthiohydantoin-Amino Acid HPLC

Method robustness refers to the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. chromatographyonline.com Testing for robustness is a crucial part of method development and validation. chromatographyonline.com

Common issues in PTH-amino acid HPLC analysis include poor resolution, peak tailing, ghost peaks, and baseline drift. Troubleshooting these issues often involves a systematic evaluation of the HPLC system components and method parameters.

Table 3: Common HPLC Troubleshooting Strategies for PTH-Amino Acid Analysis

| Issue | Potential Cause | Troubleshooting Steps |

| Poor Resolution | Inappropriate mobile phase composition or gradient. | Optimize mobile phase pH, organic solvent ratio, and gradient profile. researchgate.netspringernature.com |

| Column degradation. | Replace the column or use a guard column. | |

| Peak Tailing | Active sites on the stationary phase. | Use a highly deactivated column or add a competing base to the mobile phase. |

| Column overload. | Reduce the sample concentration or injection volume. | |

| Ghost Peaks | Contamination in the mobile phase or sample. | Use high-purity solvents and filter samples. |

| Carryover from previous injections. | Implement a thorough needle wash program. | |

| Baseline Drift | Column temperature fluctuations. | Use a column oven to maintain a stable temperature. |

| Mobile phase composition changes. | Ensure proper mobile phase mixing and degassing. |

To ensure method robustness, it is important to investigate the effect of small variations in parameters such as mobile phase pH, column temperature, flow rate, and detection wavelength. chromatographyonline.com This helps to identify the critical parameters that need to be tightly controlled to ensure the reliability of the analytical results.

Ultra-High-Performance Liquid Chromatography (UHPLC) Advancements for this compound Analysis

Ultra-High-Performance Liquid Chromatography (UHPLC) has emerged as a powerful technique for the analysis of amino acid derivatives, offering significant improvements in speed, resolution, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). chromatographytoday.com

The advent of UHPLC, utilizing columns with sub-2 µm particle sizes, has revolutionized the separation of complex mixtures like PTH-amino acid derivatives. chromatographytoday.comchromatographyonline.com This technology allows for faster separations and higher resolution, which is critical for distinguishing between structurally similar amino acids. chromatographytoday.com The use of smaller particles leads to higher column efficiency, resulting in sharper peaks and better separation of closely eluting compounds. chromatographyonline.com For instance, UHPLC can effectively separate isobaric amino acids such as leucine (B10760876) and isoleucine, a task that is often challenging with conventional HPLC methods. chromsystems.com This enhanced resolution is crucial for accurate protein sequencing, where misidentification of a single amino acid can have significant implications.

The increased speed of UHPLC analysis is another significant advantage. lcms.cz By operating at higher pressures, UHPLC systems can achieve faster flow rates, drastically reducing analysis times from hours to minutes. chromatographyonline.comlcms.cz This high-throughput capability is particularly beneficial in research and quality control settings where large numbers of samples need to be analyzed. chromatographyonline.com The reduction in analysis time does not come at the cost of performance; in fact, UHPLC often provides superior or comparable resolution to HPLC in a fraction of the time. chromatographyonline.com

A comparison of typical performance characteristics between HPLC and UHPLC is presented below:

| Feature | Conventional HPLC | UHPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Column Length | 150-250 mm | 50-150 mm |

| Analysis Time | 30-60 min | < 10-15 min chromatographyonline.comnih.gov |

| Peak Capacity | Lower | Higher chromatographyonline.com |

| Resolution | Good | Excellent chromatographytoday.com |

| System Pressure | 400-600 bar | > 1000 bar chromatographyonline.com |

While UV detection is commonly used in HPLC and UHPLC, its response can vary depending on the chemical structure of the analyte, and some compounds may lack a suitable chromophore. chromatographyonline.comchromatographytoday.com To overcome these limitations, advanced detection methods like Charged Aerosol Detection (CAD) are increasingly being integrated with UHPLC systems. chromatographyonline.comthermofisher.com

CAD is a mass-based detection technique that provides a near-uniform response for non-volatile analytes, independent of their optical properties. chromatographyonline.com The process involves nebulizing the column eluent into droplets, which are then dried to form analyte particles. thermofisher.com These particles are charged by a stream of ionized gas, and the resulting charge is measured by an electrometer. thermofisher.com The signal generated is directly proportional to the mass of the analyte. thermofisher.com

The integration of CAD with UHPLC offers several advantages for the analysis of PTH-amino acids, including PTH-norleucine. chromatographyonline.com It allows for the detection and quantification of all non-volatile compounds in a sample, even those without a UV chromophore. labmanager.com This is particularly useful for comprehensive impurity profiling and for the analysis of complex mixtures where not all components are known. chromatographytoday.com The combination of UHPLC's high resolving power with the universal response of CAD provides a powerful tool for the accurate and sensitive analysis of PTH-norleucine and other amino acid derivatives. chromatographyonline.comchromatographytoday.com

Improved Resolution and Analysis Speed in Phenylthiohydantoin-Amino Acid Profiling

Mass Spectrometric Approaches for this compound Identification and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of phenylthiohydantoin derivatives. ontosight.aifiveable.me

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of LC with the high specificity and sensitivity of MS detection. mtoz-biolabs.comanaquant.com This hyphenated technique is exceptionally well-suited for the analysis of complex biological samples and is widely used for the identification of PTH-amino acids. researchgate.netnih.gov

Several ionization techniques are employed in LC-MS for the analysis of thermally labile and polar molecules like PTH derivatives. stanford.edu

Electrospray Ionization (ESI): ESI is a soft ionization technique that is highly effective for polar molecules. stanford.eduacs.org It involves the formation of gas-phase ions from a liquid solution by applying a high voltage to a capillary. This technique typically produces protonated molecules [M+H]+, which are readily detected by the mass spectrometer. acs.orgnih.gov ESI-MS has been successfully used for the high-sensitivity analysis of PTH-amino acid derivatives, achieving detection limits in the sub-femtomole range. acs.org

Thermospray Ionization: Thermospray was one of the earlier interfaces developed for coupling LC with MS. stanford.edunih.gov In this technique, the LC eluent is rapidly heated in a capillary tube, leading to the formation of a fine spray of droplets from which ions are desorbed. nih.govnih.gov Thermospray mass spectra of PTH-amino acids typically show strong signals for the protonated molecular ion. nih.gov While largely superseded by ESI for many applications, thermospray remains a viable technique for the analysis of these compounds. nih.govnih.gov

The mass analyzer is a critical component of the mass spectrometer, responsible for separating ions based on their mass-to-charge ratio (m/z). anaquant.com Different types of mass analyzers, such as quadrupole and time-of-flight (TOF), offer varying performance in terms of resolution, mass accuracy, and scan speed. anaquant.comstanford.edu

For the characterization of PTH-norleucine, a high-resolution mass analyzer is advantageous for accurate mass determination, which aids in confirming the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. mtoz-biolabs.comacs.org In an MS/MS experiment, the protonated molecular ion of PTH-norleucine is selected and subjected to collision-induced dissociation (CID). acs.org The resulting fragment ions provide valuable information about the structure of the molecule. The fragmentation pattern of PTH-amino acids is often characteristic and can be used to distinguish between different amino acid side chains. acs.orgnih.gov For example, the CID product ion spectra of leucine and isoleucine PTH derivatives are distinct, allowing for their unambiguous identification. acs.org

The interpretation of the mass spectrum involves identifying the molecular ion peak and analyzing the fragmentation pattern to confirm the structure of PTH-norleucine. The accurate mass measurement of the molecular ion provides strong evidence for its elemental formula, while the fragment ions corroborate the presence of the phenylthiohydantoin ring and the norleucine side chain.

Coupled Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Analysis

Fragment Ion Analysis and De Novo Structural Elucidation of this compound

Fragment ion analysis is a cornerstone of mass spectrometry that provides profound structural information about a molecule. In the context of this compound, this analysis involves breaking the parent ion into smaller, characteristic fragment ions. The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, enabling its structural elucidation from scratch (de novo).

When PTH-norleucine is ionized and subjected to fragmentation, typically through Collision-Induced Dissociation (CID), specific covalent bonds rupture. The fragmentation pathways are highly reproducible and yield a series of product ions. While the mass spectra of PTH-amino acids are often dominated by the parent molecular ion, characteristic fragment ions derived from the PTH core structure are consistently observed. stanford.edunih.gov Common fragment ions for PTH-amino acids include mass-to-charge ratios (m/z) corresponding to the phenylthiourea (B91264) portion and the thiazolinone ring system. stanford.edu

The key to distinguishing PTH-norleucine from its isomers, PTH-leucine and PTH-isoleucine, lies in the unique fragmentation of its side chain. While high-resolution mass spectrometry alone cannot differentiate these isomers due to their identical elemental composition, their product ion spectra upon fragmentation exhibit subtle but significant differences. acs.orgchromforum.org The straight-chain butyl side group of norleucine produces a distinct pattern of neutral losses and charged fragments compared to the branched-chain structures of leucine and isoleucine. By meticulously analyzing these fragment ions, the precise structure of the amino acid derivative can be determined without prior knowledge.

Interactive Data Table: Common Fragment Ions in PTH-Amino Acid Analysis

The following table details the major fragment ions typically observed during the mass spectrometric analysis of PTH-amino acids, which are instrumental for structural elucidation.

| Precursor Ion (Example) | Fragment Ion (m/z) | Proposed Structure/Origin | Significance |

| PTH-Norleucine [M+H]⁺ | 192 | Phenylthiourea fragment | Common to many PTH-amino acids |

| PTH-Norleucine [M+H]⁺ | 135 | Phenyl isothiocyanate (PITC) fragment | Indicates the PTH core structure |

| PTH-Norleucine [M+H]⁺ | 93 | Aniline ion | From the phenyl group of the PITC moiety |

| PTH-Norleucine [M+H]⁺ | 77 | Phenyl cation | From the phenyl group of the PITC moiety |

Tandem Mass Spectrometry (MS/MS) for Confirmatory Analysis of this compound

Tandem mass spectrometry (MS/MS) is the practical application of fragment ion analysis and stands as the definitive method for the confirmatory analysis of PTH-norleucine. pnas.orgresearchgate.net This technique involves multiple stages of mass analysis, typically within a single instrument such as a triple quadrupole or ion trap mass spectrometer. wiley-vch.de

The process for confirmatory analysis of PTH-norleucine using MS/MS is as follows:

Precursor Ion Selection: In the first stage of mass analysis, the protonated molecular ion of PTH-norleucine ([M+H]⁺) is selectively isolated from all other ions.

Fragmentation: The selected precursor ion is then transferred to a collision cell, where it is fragmented by colliding with an inert gas (e.g., argon or nitrogen). This process is known as Collision-Induced Dissociation (CID). acs.org

Product Ion Analysis: In the second stage of mass analysis, the resulting fragment ions (product ions) are mass-analyzed, generating a product ion spectrum.

This product ion spectrum is unique to PTH-norleucine and is used to confirm its identity by matching it against a reference spectrum from a pure standard. This method is exceptionally specific because it relies on both the correct precursor mass and the correct fragment masses. For highly sensitive and quantitative confirmatory analysis, a specific MS/MS technique called Selected Reaction Monitoring (SRM) can be employed. acs.org In SRM, the instrument is set to monitor for one or more specific fragmentation events (a precursor ion yielding a specific product ion), providing excellent signal-to-noise ratios and allowing for detection at very low concentrations. acs.org

Emerging Mass Spectrometry Techniques in Phenylthiohydantoin-Amino Acid Research (e.g., Charge Detection Mass Spectrometry)

The field of mass spectrometry is continuously evolving, with new techniques emerging that push the boundaries of sensitivity and application. While some techniques like Charge Detection Mass Spectrometry (CDMS) are making significant impacts in the analysis of very high-mass and heterogeneous analytes like large protein complexes or viruses, their direct application to small, homogenous molecules like PTH-norleucine is not typical. rsc.orgnih.gov

However, other emerging techniques are highly relevant to PTH-amino acid research. One of the most significant is Accelerator Mass Spectrometry (AMS) . pnas.org AMS is an ultra-sensitive technique capable of detecting isotopes, particularly long-lived radionuclides like Carbon-14 (¹⁴C), at attomole (10⁻¹⁸ mole) or even zeptomole (10⁻²¹ mole) levels. pnas.org In the context of PTH-amino acid analysis, AMS can be combined with Edman degradation by using a ¹⁴C-labeled Edman reagent (phenyl isothiocyanate). This creates a ¹⁴C-labeled PTH-amino acid at each cycle of the degradation. Instead of detecting the PTH-derivative by conventional UV-HPLC or standard mass spectrometry, the sample is analyzed by AMS, which counts the individual ¹⁴C atoms. pnas.org This approach dramatically increases detection sensitivity by several orders of magnitude compared to traditional methods, enabling the sequencing of proteins available only in extremely small quantities. pnas.org

Isotopic Labeling Strategies and High-Resolution Mass Analysis in this compound Studies

Isotopic labeling is a powerful strategy used in mass spectrometry to facilitate identification and, most importantly, accurate quantification. spectroinlets.com This technique involves replacing one or more atoms in a molecule with their heavier, stable isotopes, such as replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N. mdpi.comsymeres.com

In PTH-norleucine studies, isotopic labeling can be implemented in several ways:

Labeled Edman Reagent: Using a phenyl isothiocyanate (PITC) reagent synthesized with stable isotopes (e.g., containing six ¹³C atoms, known as [¹³C₆]-PITC) results in the formation of a labeled PTH-amino acid that is 6 Daltons heavier than its unlabeled counterpart. researchgate.net

Metabolic Labeling: The source protein can be produced in a cell culture medium enriched with stable isotope-labeled amino acids. When the protein is sequenced, the resulting PTH-amino acids are isotopically labeled. silantes.com

Radiolabeling: As discussed with AMS, using a ¹⁴C-labeled reagent allows for ultra-sensitive detection. pnas.org

High-Resolution Mass Spectrometry (HRMS) is essential when working with isotopically labeled compounds. mdpi.com HRMS instruments, such as Orbitrap or FT-ICR mass spectrometers, can measure the mass-to-charge ratio of an ion with extremely high accuracy and precision. This capability allows for the unambiguous differentiation between the light (unlabeled) and heavy (labeled) forms of PTH-norleucine. For quantitative studies, a known amount of a heavy-isotope labeled PTH-norleucine standard can be added to a sample. The ratio of the signal intensities of the endogenous (light) and standard (heavy) versions of the molecule, as measured by HRMS, allows for precise quantification, correcting for any sample loss during preparation and analysis. researchgate.net

Interactive Data Table: Mass Shift of PTH-Norleucine with Isotopic Labeling

This table illustrates the change in monoisotopic mass of this compound when labeled with common stable isotopes, a key principle utilized in HRMS for quantitative analysis.

| Compound | Labeling | Chemical Formula (Unlabeled) | Monoisotopic Mass (Unlabeled) | Monoisotopic Mass (Labeled) | Mass Shift (Da) |

| PTH-Norleucine | Unlabeled | C₁₃H₁₆N₂OS | 248.0983 | 248.0983 | 0 |

| PTH-Norleucine | ¹³C₆-PITC | ¹³C₆C₇H₁₆N₂OS | 248.0983 | 254.1184 | +6.0201 |

| PTH-Norleucine | ¹⁵N₂-PITC | C₁₃H₁₆¹⁵N₂OS | 248.0983 | 250.0924 | +1.9941 |

Specialized Applications and Evolutions in Phenylthiohydantoin Norleucine Research

Phenylthiohydantoin-Norleucine in Advanced Protein and Peptide Engineering

The unnatural amino acid norleucine, an isomer of leucine (B10760876), serves as a valuable tool in protein and peptide engineering. lifetein.com Its structural similarity to methionine allows it to act as a bioisostere, enabling researchers to probe protein structure and function in ways not possible with natural amino acids alone. lifetein.comrsc.org The generation and analysis of norleucine-containing proteins are intrinsically linked to phenylthiohydantoin (PTH) chemistry, which is the cornerstone of Edman degradation for protein sequencing. chemimpex.comlibretexts.org

The incorporation of norleucine in place of methionine is a known phenomenon in recombinant protein production in hosts like Escherichia coli. nih.gov This process can be controlled and harnessed for protein engineering. The level of norleucine incorporation can be regulated by altering the composition of the culture media. google.com Promoting the inclusion of norleucine can be achieved by growing the expressing cells in media that contains norleucine or is deficient in leucine and/or methionine. google.comunifiedpatents.com Conversely, to prevent the misincorporation of norleucine, a high concentration of leucine and/or methionine can be added to the culture medium. nih.govgoogle.com A high level of leucine is thought to inhibit the synthetic pathways that also produce norleucine, while an excess of methionine outcompetes norleucine for binding to methionyl tRNA synthetase. google.com

An alternative strategy involves engineering the host organism itself. Strains of E. coli have been engineered to overproduce methionine, which effectively prevents the incorporation of norleucine into the recombinant protein without the need for continuous feeding of methionine during fermentation. nih.govtandfonline.com It has been discovered that norleucine can even replace methionine as the initiator amino acid in protein synthesis. google.com These methods provide a robust platform for producing norleucine-containing protein analogs, such as those of IL-2, G-CSF, and interferons, for research purposes. google.comunifiedpatents.com

Substituting natural amino acids with norleucine can have significant and varied impacts on the resulting protein's structure and function. Because norleucine is an isostere of methionine but lacks the terminal sulfur atom, it provides a unique probe for the role of this specific atom in protein stability and activity. rsc.orgnih.gov

The substitution can also influence protein-protein interactions. In a study involving ubiquitin, replacing a key methionine with norleucine was found to affect the cleavage of diubiquitin by deubiquitinating enzymes (DUBs), suggesting that the methionine thioether group may play a more important role in the interaction between ubiquitin and DUBs than previously understood. rsc.org Furthermore, replacing methionine with norleucine in amyloid-β peptides has been shown to reduce their neurotoxic effects, highlighting potential therapeutic applications. lifetein.com

Table 1: Research Findings on the Impact of Norleucine Substitution

| Protein/Peptide | Amino Acid Substituted | Impact on Structural Integrity | Impact on Functional Modulation |

| Cytochrome P450 BM-3 Heme Domain | All 13 Methionine residues replaced with Norleucine | Significantly reduced thermostability. researchgate.net | Nearly two-fold increase in peroxygenase activity. researchgate.net |

| Ubiquitin | Methionine replaced with Norleucine | The substitution may affect folding and interactions. rsc.org | Affected the rate of diubiquitin cleavage by deubiquitinating enzymes. rsc.org |

| E. coli proteins (global substitution) | ~40% of Methionine residues replaced with Norleucine | No significant alteration to growth rates under normal conditions. nih.gov | Cells became more susceptible to death from oxidative stress (hypochlorite, hydrogen peroxide). nih.gov |

| Amyloid-β peptides | Methionine replaced with Norleucine | Not specified | Reduced neurotoxic effects. lifetein.com |

This compound (PTH-norleucine) is the derivative formed when a peptide with an N-terminal norleucine undergoes Edman degradation. chemimpex.comlibretexts.org This process is fundamental to protein sequencing, allowing for the stepwise identification of amino acids. Beyond its role in analysis, norleucine is strategically incorporated during solid-phase peptide synthesis. stanford.edu For instance, the inclusion of norleucine in a synthetic peptide can serve as a quantitative marker to determine the peptide loading onto a carrier protein. stanford.edu

The synthesis of custom peptides containing unnatural amino acids like norleucine is a key application. lifetein.comgenscript.com These norleucine-containing peptides are used to study the effects of specific structural modifications on protein function. lifetein.com The stability and defined chemical properties of PTH-norleucine make it a reliable standard for chromatographic techniques like HPLC, which are used to confirm the sequence of these synthetically modified peptides. chemimpex.comnih.gov Furthermore, the development of new chemical ligation techniques at norleucine residues expands the toolbox for the N-terminal modification of proteins, enabling the creation of complex constructs like fully synthetic diubiquitin. rsc.org

Impact of Norleucine Substitutions on Protein Structural Integrity and Functional Modulation

Comparative Methodological Assessment for Phenylthiohydantoin-Amino Acid Determination

The accurate identification of phenylthiohydantoin-amino acids is the final and critical step of the Edman degradation sequencing process. nih.govresearcher.life A variety of analytical techniques have been developed and refined to separate and detect these derivatives with high performance.

High-Performance Liquid Chromatography (HPLC) is the most common method for identifying PTH-amino acids, and it is a standard feature of modern automated protein sequencers. nih.govresearcher.life The primary basis for identification in HPLC is the retention time of the PTH derivative. nih.gov However, to confirm these identifications and improve sensitivity, mass spectrometry (MS) is often coupled with liquid chromatography.

Several advanced techniques have been developed to enhance detection. Capillary electrochromatography using a thermo-optical absorbance detector has demonstrated high separation efficiency (216,000 plates/m) and detection limits in the range of 1.6 to 4.8 x 10⁻⁷ M for PTH-amino acids. nih.gov This represents a threefold improvement in sensitivity over micellar electrokinetic chromatography. nih.gov

Electrospray ionization mass spectrometry (ESI-MS) offers even greater sensitivity, with methodologies developed that can achieve subfemtomole detection limits in selected reaction monitoring (SRM) mode. acs.org This technique provides a linear response over a concentration range of 50–1000 fmol/µL and can distinguish between isomers like leucine and isoleucine based on their collision-induced dissociation (CID) spectra. acs.org Thermospray liquid chromatography/mass spectrometry (LC/MS) is another robust method, capable of identifying all standard PTH-amino acids at the 150-pmol level with good signal-to-noise ratios. nih.gov

Table 2: Comparative Data on Analytical Techniques for PTH-Amino Acid Detection

| Technique | Principle | Reported Sensitivity / Detection Limit | Key Findings & Reproducibility |

| HPLC with UV Detection | Separation by reverse-phase chromatography, detection by UV absorbance. | Typically in the picomole range. | Standard method, relies on retention time matching; resolution of structurally similar PTH-AAs is critical. researcher.life |

| Capillary Electrochromatography with Thermo-Optical Absorbance Detection | Separation in a C18-packed capillary, detection via a laser-based thermo-optical detector. nih.gov | 1.6 to 4.8 x 10⁻⁷ M (injected). nih.gov | High separation efficiency (216,000 plates/m); RSD for migration time < 1.5%. nih.gov |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Soft ionization of PTH-AAs followed by mass analysis. acs.org | Subfemtomole detection limit (SRM mode). acs.org | Provides molecular weight confirmation; can distinguish isomers (leucine/isoleucine) via CID. acs.org |

| Thermospray Liquid Chromatography/Mass Spectrometry (LC/MS) | LC separation followed by thermospray ionization and mass analysis. nih.gov | 150-pmol level with S/N ratio > 10:1. nih.gov | Confirms identifications made by retention time; provides strong protonated molecular ion signals. nih.gov |

Before amino acids can be derivatized into their PTH forms, they must first be liberated from the protein or peptide backbone through hydrolysis. Optimizing this step is crucial for accurate quantitative analysis. The standard and most widely used method is acid hydrolysis, which typically involves heating the sample in 6 M hydrochloric acid (HCl) at 110°C for 24 hours in a vacuum-sealed tube. creative-proteomics.comcabidigitallibrary.org

However, this standard procedure can be destructive to certain amino acids. Tryptophan is largely destroyed by acid hydrolysis, while methionine can be partially oxidized. cabidigitallibrary.org To overcome these issues, specific strategies are employed. For tryptophan analysis, hydrolysis can be carried out using p-toluenesulfonic acid, which can yield recoveries of 80-98%. researchgate.net For sulfur-containing amino acids like methionine and cysteine, a pre-hydrolysis oxidation step with performic acid is used to convert them into the more stable methionine sulfone and cysteic acid, respectively, which survive acid hydrolysis without losses. cabidigitallibrary.org

To improve throughput, microwave-assisted hydrolysis can reduce the process time from hours to minutes. cabidigitallibrary.orglcms.cz Regardless of the method, maintaining cleanliness is critical to avoid background contamination, especially when working with low sample amounts. For the derivatization step itself, which uses phenyl isothiocyanate (PITC), optimizing chromatographic conditions such as the mobile phase pH, eluent composition, and temperature is key to achieving reproducible separation of the resulting PTH or PTC derivatives. researchgate.net

Table 3: Optimization Strategies for Protein Hydrolysis

| Method | Conditions | Advantages | Considerations & Optimizations |

| Standard Acid Hydrolysis | 6 M HCl at 110°C for 24 hours under vacuum. creative-proteomics.comcabidigitallibrary.org | Well-established, releases most amino acids effectively. | Destructive to Tryptophan; can partially oxidize Methionine and Cysteine. cabidigitallibrary.org |

| Performic Acid Oxidation + Acid Hydrolysis | Pre-treatment with performic acid overnight at 0°C, followed by standard acid hydrolysis. cabidigitallibrary.org | Quantitative recovery of Methionine (as sulfone) and Cysteine (as cysteic acid). cabidigitallibrary.org | Standard official method for sulfur-containing amino acids. cabidigitallibrary.org |

| Sulfonic Acid Hydrolysis | 3 N p-toluenesulfonic acid at 110°C for 22-72 hours. researchgate.net | Protects Tryptophan from degradation, allowing for its quantification. | Can be used for complete amino acid profile analysis with good recovery for most residues. researchgate.net |

| Microwave-Assisted Hydrolysis | Hydrolysis in a microwave oven at ~150°C. cabidigitallibrary.org | Reduces hydrolysis time from 24 hours to a few minutes. cabidigitallibrary.orglcms.cz | Requires optimization for different sample types to ensure complete hydrolysis. lcms.cz |

| Enzymatic Hydrolysis | Use of proteases like pronase or trypsin under mild pH and temperature. creative-proteomics.com | Mild conditions, preserves the integrity of acid-labile amino acids. | May not result in complete hydrolysis to free amino acids; potential for enzyme self-digestion. creative-proteomics.com |

Mitigation of Byproduct Formation and Chromatographic Interference in Phenylthiohydantoin-Amino Acid Profiling

In the sequential analysis of amino acids via Edman degradation, the accuracy of identifying each Phenylthiohydantoin (PTH) derivative is paramount. However, the chemical reactions involved are not perfectly efficient and can lead to the formation of byproducts that complicate the analysis. psiberg.comshimadzu.com These side products can create extraneous peaks in the high-performance liquid chromatography (HPLC) chromatogram, potentially overlapping with or obscuring the peaks of the actual PTH-amino acids, leading to misidentification or inaccurate quantification. psiberg.com

Common byproducts of the Edman degradation chemistry include diphenylthiourea (DPTU) and diphenylurea (DPU), which arise from side reactions of the coupling reagent, phenylisothiocyanate (PITC). shimadzu.com The presence of these and other interfering substances can elevate the background signal and compromise the detection of PTH-amino acids present in small quantities. mtoz-biolabs.com For instance, certain byproducts may interfere with the detection of PTH-Asp, PTH-His, and PTH-Trp. fujifilm.comresearchgate.net

To address these challenges, this compound (PTH-Norleucine) is frequently employed as an internal standard. umich.edu Norleucine is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in naturally occurring proteins. gccpo.org This characteristic is advantageous because its PTH derivative, PTH-norleucine, elutes at a unique position in the chromatogram where it is unlikely to interfere with the peaks of the standard PTH-amino acids or major byproducts. umich.eduethernet.edu.et By adding a precise amount of a norleucine standard at the beginning of the sequencing run, a corresponding PTH-norleucine peak is generated in each cycle. researchgate.net This peak serves as a reliable reference to normalize the results, correct for cycle-to-cycle variations in reaction and extraction yields, and improve the accuracy of quantification for all other amino acids, thereby mitigating the impact of chromatographic interferences. researchgate.netumich.edu

Development and Qualification of this compound as a Reference Standard

The reliability of protein sequencing and amino acid analysis depends heavily on the quality of the reference materials used for calibration and control. This compound has been developed and rigorously qualified as a reference standard due to its unique properties that make it ideal for improving the accuracy and reproducibility of these analytical techniques. umich.educhemimpex.com

Synthetic Routes and Analytical Characterization of this compound Standards

This compound standards are synthesized for use in protein chemistry. The synthesis mirrors the final step of the Edman degradation process. It typically involves the reaction of the amino acid L-norleucine with phenylisothiocyanate (PITC) under controlled conditions to form the phenylthiocarbamoyl (PTC) derivative, which is then cyclized in an acidic medium to yield the stable 3-phenyl-2-thiohydantoin (PTH) derivative. chemimpex.comresearchgate.net

Following synthesis, the compound undergoes extensive analytical characterization to confirm its identity and purity, ensuring its suitability as a reference standard. chemimpex.com High-performance liquid chromatography (HPLC) is used to assess purity, which is typically required to be ≥98%. chemimpex.com Mass spectrometry is employed to confirm the molecular weight, and other spectroscopic methods may be used to verify the structure. nih.gov

Table 1: Analytical Characteristics of this compound

| Property | Value | Source |

| Synonyms | 5-Butyl-3-phenyl-2-thiohydantoin, PTH-norleucine | chemimpex.com |

| CAS Number | 4333-22-6 | chemimpex.com |

| Molecular Formula | C₁₃H₁₆N₂OS | chemimpex.com |

| Molecular Weight | 248.34 g/mol | chemimpex.com |

| Appearance | White to off-white powder | chemimpex.com |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

| Melting Point | 134 - 138 °C | chemimpex.com |

This interactive table summarizes the key physical and chemical properties of the this compound reference standard.

Standardization Protocols for this compound as an Internal Standard in Protein Sequencing and Amino Acid Analysis

The use of PTH-norleucine as an internal standard is a cornerstone of quantitative protein sequencing. Because it is not naturally present in the protein being analyzed, it can be added to the sample in a known quantity without interfering with the native amino acid profile. researchgate.net The primary goal of using an internal standard is to account for procedural variations that can occur during the multi-step Edman degradation process. nih.gov

The protocol for its use involves adding a precisely measured amount of norleucine or a peptide containing norleucine to the protein or peptide sample before commencing the sequencing cycles. researchgate.netkarger.com As the Edman degradation proceeds, the PTH derivative of each amino acid, including norleucine, is cleaved, extracted, and identified by HPLC. The peak corresponding to PTH-norleucine provides a constant reference in every chromatographic run. The elution time of PTH-norleucine is highly reproducible, with variances reported as low as 0.2%, which allows for unambiguous identification and serves as a benchmark for the retention times of other PTH-amino acids. umich.edu The area of the PTH-norleucine peak is used to calculate a response factor, which normalizes the peak areas of the other PTH-amino acids, thus correcting for inconsistencies in injection volume, detection efficiency, and cycle yield. researchgate.netumich.edu

Table 2: General Protocol for Using PTH-Norleucine as an Internal Standard

| Step | Description | Purpose |

| 1. Addition | A precise, known amount of a norleucine-containing standard is added to the purified protein/peptide sample. | To introduce a non-native reference compound into the sample matrix. |

| 2. Edman Degradation | The sample is subjected to automated sequential Edman degradation cycles. | To sequentially cleave N-terminal amino acids. |

| 3. HPLC Analysis | The PTH-amino acid derivative from each cycle is injected into an HPLC system for separation and detection. | To separate and identify each PTH-amino acid, including PTH-norleucine. |

| 4. Identification | The PTH-norleucine peak is identified based on its characteristic, highly reproducible retention time. | To locate the internal standard's signal in the chromatogram. |

| 5. Normalization | The peak area of PTH-norleucine is used to calculate a correction factor for each cycle. | To correct for variations in yield, injection volume, and detector response. |

| 6. Quantification | The corrected peak areas of the other PTH-amino acids are used to determine their relative amounts accurately. | To obtain reliable quantitative data for the protein's amino acid sequence. |

This interactive table outlines the standardized steps for the application of this compound as an internal standard in protein sequencing.

Inter-Laboratory Studies and Quality Assurance in Phenylthiohydantoin-Amino Acid Proficiency Testing

Ensuring the accuracy and comparability of results across different laboratories is critical for clinical diagnostics and biopharmaceutical quality control. researchgate.netpharmtech.com Inter-laboratory studies and proficiency testing programs are essential components of quality assurance for amino acid analysis and protein sequencing. nih.gov In these programs, a central organization distributes identical samples, often containing known proteins or peptide standards, to multiple participating laboratories. nih.gov

The use of a universally accepted internal standard like PTH-norleucine is fundamental to the success of such studies. It allows each laboratory to calibrate its instrumentation and normalize its results against a common reference, minimizing variability that arises from differences in reagents, equipment, and protocols. researchgate.netnih.gov By comparing the results for the unknown sample relative to the internal standard, a more accurate consensus on the protein's sequence and purity can be achieved. oup.com These studies help establish the precision and accuracy of analytical methods, identify potential issues in laboratory procedures, and drive the standardization of protein analysis. researchgate.netnih.gov The consistent performance of PTH-norleucine as a stable, easily resolved compound makes it an invaluable tool in these quality assurance and proficiency testing schemes, ultimately enhancing the reliability of protein characterization worldwide. pharmtech.comproteinarrays.bio

Prospective Research Directions and Technological Innovations

Next-Generation Automation and High-Throughput Platforms for Phenylthiohydantoin-Amino Acid Analysis

The journey of PTH-amino acid analysis has been marked by a significant shift from manual, time-consuming processes to highly automated, high-throughput systems. ehu.eus The initial manual Edman degradation has been largely replaced by automated sequenators which have drastically improved efficiency, resource and time savings, and the amount of sample required. ehu.eus

The first automated "spinning cup" sequenator introduced in the 1970s handled nanomole quantities of proteins. nih.govpnas.org Subsequent developments led to gas-phase and liquid pulse Edman sequencers in the 1980s and 1990s, which offered enhanced sensitivity at the low-picomole and high-femtomole levels. nih.govpnas.org A major leap in these automated systems was the integration of on-line high-performance liquid chromatography (HPLC) for the direct identification of the PTH-amino acids produced in each cycle of degradation. ehu.eusspringernature.comresearchgate.net Modern automated protein sequencers, such as the Shimadzu PPSQ series, have further refined this process, enabling rapid and sensitive N-terminal sequencing. shimadzu.comscientificservices.eu These systems can automatically perform the entire Edman degradation process and subsequent PTH-amino acid analysis. scientificservices.eu

Future developments are focused on further miniaturization and increasing throughput, potentially through multi-cartridge systems that allow for the sequential analysis of multiple samples without manual intervention. ehu.eus The goal is to create platforms that can rapidly and reliably sequence a large number of proteins, which is crucial for large-scale proteomics studies.

Table 1: Evolution of Edman Degradation Automation

| Era | Key Technology | Typical Sample Quantity |

| Pre-1967 | Manual Sequencing | High Nanomole |

| 1970s | Automated "Spinning Cup" Sequencer | Nanomole nih.govpnas.org |

| 1980s | Gas-Phase Sequenator with HPLC | Low Picomole nih.govpnas.org |

| 1990s | Pulsed-Liquid Phase Sequenator | High Femtomole nih.gov |

| Present | Integrated Automated Sequencers (e.g., PPSQ) | Picomole to Femtomole scientificservices.eu |

Integration of Phenylthiohydantoin-Norleucine Methodologies within Comprehensive Proteomics Workflows

While mass spectrometry (MS) has become a dominant technology in proteomics for its high-throughput capabilities, Edman degradation, and by extension PTH-amino acid analysis, remains a vital and complementary technique. oup.com The integration of Edman degradation into broader proteomics workflows provides a powerful approach for comprehensive protein characterization. nih.gov

Edman sequencing is particularly valuable for:

N-terminal Sequencing: It provides unambiguous determination of the N-terminal amino acid sequence, which can be challenging for some MS-based methods, especially for identifying unknown proteins or truncated protein variants. creative-proteomics.com

Validation of MS Data: It can be used to confirm protein identities and sequences obtained from MS analysis, providing an orthogonal method for verification.

Analysis of Post-Translational Modifications: While MS is powerful for PTM analysis, Edman degradation can help in identifying the exact location of certain modifications near the N-terminus.

A common integrated workflow involves the separation of proteins by two-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (2D SDS-PAGE), followed by transfer to a polyvinylidene difluoride (PVDF) membrane. wikipedia.org Proteins of interest can then be excised and subjected to N-terminal sequencing by Edman degradation directly from the membrane. wikipedia.org

This compound plays a crucial role in these integrated workflows. Norleucine, an unnatural amino acid, can be used as an internal standard during HPLC analysis of PTH-amino acids due to its distinct retention time. wikipedia.org Furthermore, synthetic peptides containing norleucine can be used to calibrate and validate the entire sequencing process, from Edman degradation to PTH-amino acid identification.

Exploration of Novel Derivatization Chemistries and Advanced Detection Principles for Phenylthiohydantoin-Amino Acids

The standard for PTH-amino acid detection has been UV absorbance at around 269 nm. shimadzu.com However, to push the limits of sensitivity, researchers are exploring novel derivatization chemistries and advanced detection principles.

Novel Derivatization Reagents: The traditional Edman reagent is phenylisothiocyanate (PITC). thermofisher.com While effective, its derivatives are detected by UV, which can be limited by byproducts that also absorb in the UV range. shimadzu.com To overcome this, new reagents are being developed to introduce fluorescent tags to the amino acids, significantly enhancing detection sensitivity. google.com

Some of these novel derivatization reagents include:

o-Phthalaldehyde (OPA): Reacts with primary amines to form fluorescent derivatives. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amines, allowing for the detection of amino acids like proline. nih.gov

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): Derivatizes both primary and secondary amines in a single step to produce highly stable fluorescent products. waters.com

Table 2: Comparison of Derivatization Reagents for Amino Acid Analysis

| Reagent | Reacts With | Detection Method | Key Advantage |

| Phenylisothiocyanate (PITC) | Primary Amines | UV Absorbance thermofisher.com | Standard for Edman degradation thermofisher.com |

| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence nih.gov | High sensitivity nih.gov |

| 9-Fluorenylmethyl Chloroformate (FMOC) | Primary & Secondary Amines | Fluorescence nih.gov | Detects proline nih.gov |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | Primary & Secondary Amines | Fluorescence waters.com | Stable derivatives waters.com |

Advanced Detection Principles: Beyond fluorescence, other detection methods are being explored to achieve even greater sensitivity. One of the most promising is the use of mass spectrometry (MS) for the detection of PTH-amino acids. Accelerator Mass Spectrometry (AMS) has been shown to increase the sensitivity of Edman sequencing to the attomole level by detecting 14C-labeled PTH-amino acids. pnas.org This approach offers a significant improvement over conventional HPLC-UV detection. pnas.org

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is another powerful technique being developed as a potential reference method for PTH-amino acid identification, offering high specificity. oup.com

Expanding the Utility of this compound in Mechanistic Biochemical Investigations

The unique properties of norleucine make its phenylthiohydantoin derivative a valuable tool for detailed biochemical studies. Norleucine is an unnatural amino acid that is structurally similar to methionine but lacks the sulfur atom. drugbank.com This allows it to be used as a probe to study the role of specific amino acid residues in protein structure and function. drugbank.com

This compound can be utilized in several ways for mechanistic investigations:

Enzyme-Substrate Interactions: By synthesizing peptides with norleucine at specific positions, researchers can investigate the importance of the methionine side chain in enzyme recognition and catalysis. The subsequent analysis of the PTH-norleucine during sequencing can confirm the position of the substitution.

Protein Folding and Stability: Replacing methionine with norleucine can alter the hydrophobic interactions within a protein. Studying the folding and stability of these modified proteins provides insights into the forces that govern protein structure.

Structure-Function Studies of Hormones and Peptides: In the study of peptide hormones like Parathyroid Hormone (PTH), analogues are often synthesized with non-natural amino acids to probe receptor binding and activation. acs.orgresearchgate.net Incorporating norleucine and subsequently identifying PTH-norleucine can help to elucidate the structural requirements for biological activity. For example, studies on PTH analogues have used amino acid substitutions to investigate the conformational stability of helical domains crucial for function. acs.org

The ability to precisely place a non-canonical amino acid like norleucine into a peptide and then track it through sequencing with its PTH derivative provides a powerful method for dissecting complex biological mechanisms at the molecular level.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.